molecular formula C15H17NO2S2 B11053176 Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl-

Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl-

Cat. No.: B11053176
M. Wt: 307.4 g/mol
InChI Key: IZGIMADVKMVTHI-UHFFFAOYSA-N
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Description

4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with hydroxy, methyl, and thienyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a thienyl-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Thiophene: A five-membered ring containing one sulfur atom.

    4-Hydroxy-2-quinolone: A compound with a similar hydroxy and heterocyclic structure.

Uniqueness

What sets 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE apart is its combination of functional groups and ring structures

Properties

Molecular Formula

C15H17NO2S2

Molecular Weight

307.4 g/mol

IUPAC Name

(4-hydroxy-1-methyl-4-thiophen-2-ylpiperidin-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C15H17NO2S2/c1-16-7-6-15(18,13-5-3-9-20-13)11(10-16)14(17)12-4-2-8-19-12/h2-5,8-9,11,18H,6-7,10H2,1H3

InChI Key

IZGIMADVKMVTHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)C(=O)C2=CC=CS2)(C3=CC=CS3)O

solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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